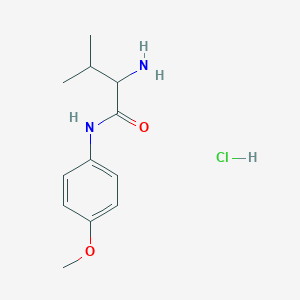

2-Amino-N-(4-methoxyphenyl)-3-methylbutanamide hydrochloride

Descripción

Chemical Nomenclature and Structural Classification

This compound is systematically classified under the Chemical Abstracts Service registry number 1236255-24-5, establishing its unique identity within the global chemical database. The compound belongs to the amide functional group classification due to the presence of the characteristic carbonyl-nitrogen linkage, specifically featuring a substituted butanamide backbone. The International Union of Pure and Applied Chemistry nomenclature reflects the precise positioning of functional groups: the amino group at the 2-position, the methyl substituent at the 3-position of the butanoic acid derivative, and the N-substitution with a 4-methoxyphenyl group.

The molecular structure exhibits a defined arrangement with the molecular formula C12H18N2O2 for the free base, which forms a stable hydrochloride salt with the addition of hydrochloric acid, resulting in the final formula C12H19ClN2O2. The compound demonstrates a molecular weight of 258.74 grams per mole in its hydrochloride form, which enhances its solubility characteristics and stability profile compared to the free base. The structural classification places this compound within the broader category of substituted amino acid derivatives, specifically those containing aromatic substituents that may contribute to biological activity through receptor-binding mechanisms.

Table 1: Fundamental Chemical Properties

The stereochemistry of this compound presents an important structural consideration, as the compound contains a chiral center at the 2-position carbon atom. This asymmetric carbon creates the potential for two enantiomeric forms, which may exhibit different biological activities and pharmacological properties. The presence of the 4-methoxyphenyl substituent introduces additional structural complexity through the electron-donating methoxy group, which can influence the compound's electronic properties and potential interactions with biological targets.

Historical Context and Research Significance

The development and characterization of this compound emerged from systematic investigations into amino acid derivatives and their potential pharmaceutical applications. Research into compounds of this structural class has been driven by the recognition that amino acid-based molecules often exhibit favorable pharmacokinetic properties and biological activities. The specific combination of functional groups present in this compound represents a strategic approach to molecular design, where the amino acid backbone provides metabolic stability while the aromatic substituent offers opportunities for specific receptor interactions.

Scientific literature has documented the synthesis and characterization of this compound as part of broader research programs focused on developing novel therapeutic agents. The compound has been investigated as both a standalone bioactive molecule and as an intermediate in the synthesis of more complex pharmaceutical targets. Research findings indicate that the structural features of this compound make it particularly suitable for receptor-binding studies and as a building block in medicinal chemistry approaches to drug discovery.

The historical development of this compound class reflects advances in synthetic organic chemistry methodologies that enable the precise construction of complex molecular architectures. The ability to efficiently synthesize and modify such compounds has facilitated their incorporation into diverse research programs spanning multiple therapeutic areas. Documentation of the compound's properties and synthetic accessibility has contributed to its recognition as a valuable research tool in academic and industrial settings.

Industrial and Academic Relevance

This compound demonstrates significant relevance across multiple sectors of chemical research and development. In academic research environments, the compound serves as a fundamental building block for investigating structure-activity relationships in amino acid-derived pharmaceuticals. Research institutions utilize this compound for studying molecular recognition processes, receptor-ligand interactions, and as a starting material for developing novel bioactive molecules through systematic structural modifications.

The industrial significance of this compound extends to its role as an intermediate in pharmaceutical manufacturing processes. The compound's well-characterized properties and synthetic accessibility make it attractive for incorporation into multi-step synthetic routes leading to more complex drug candidates. Manufacturing facilities benefit from the compound's stability as a hydrochloride salt, which facilitates handling, storage, and transportation while maintaining chemical integrity throughout industrial processes.

Table 2: Commercial Availability and Specifications

| Supplier Category | Typical Purity | Standard Pack Sizes | Applications |

|---|---|---|---|

| Research Chemical Suppliers | 95+% | 1g, 5g | Academic Research |

| Pharmaceutical Intermediates | 98+% | Custom Quantities | Industrial Synthesis |

| Specialty Chemical Vendors | 99+% | Variable | Contract Manufacturing |

Propiedades

IUPAC Name |

2-amino-N-(4-methoxyphenyl)-3-methylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2.ClH/c1-8(2)11(13)12(15)14-9-4-6-10(16-3)7-5-9;/h4-8,11H,13H2,1-3H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJSALFXNKEPKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials

- 4-Methoxyaniline derivatives : Provide the aromatic amine component.

- 3-Methylbutanoyl chloride : Serves as the acylating agent introducing the 3-methylbutanamide moiety.

The amide bond formation is the key step, generally achieved by reacting the aromatic amine with the acid chloride under controlled conditions.

Detailed Preparation Method

Amidation Reaction

The synthesis is carried out via nucleophilic acyl substitution where the amino group of 4-methoxyaniline attacks the carbonyl carbon of 3-methylbutanoyl chloride, forming the amide linkage.

-

- Solvent: Typically anhydrous solvents such as dichloromethane or tetrahydrofuran.

- Temperature: Controlled, often starting at 0°C to minimize side reactions, then allowed to warm to room temperature.

- Base: A tertiary amine like triethylamine is used to neutralize the hydrochloric acid generated during the reaction.

- Time: Reaction time varies from 1 to 24 hours depending on scale and conditions.

-

- The reaction mixture is quenched with water.

- Extraction and washing steps remove impurities.

- The crude product is purified by recrystallization or chromatography.

- Final conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid in an appropriate solvent.

Optimization and Yield Considerations

Industrial synthesis optimizes several parameters to improve yield and purity:

| Parameter | Typical Range/Condition | Effect on Yield and Purity |

|---|---|---|

| Solvent | Dichloromethane, THF, acetone-water | Influences reaction rate and by-product formation |

| Temperature | 0°C to room temperature | Lower temperature reduces side reactions |

| Base equivalents | 1.0 to 1.5 equivalents | Ensures complete acid scavenging |

| Reaction time | 1 to 24 hours | Longer times may increase yield but risk impurities |

| Purification method | Recrystallization, chromatography | Critical for removing unreacted materials and by-products |

Alternative Synthetic Routes and Research Findings

While amidation remains the primary method, alternative routes have been explored in related compounds with structural similarities, such as 2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide hydrochloride. These methods involve multi-step sequences including:

- Bromination and azidation of substituted acetophenones.

- Reduction steps using sodium borohydride and stannous chloride.

- Use of mixed solvent systems (e.g., tetrahydrofuran-water) to enhance reaction rates and yields.

- Avoidance of hazardous reagents like lithium aluminum hydride for safer, scalable processes.

These findings suggest that careful control of solvent systems and reduction conditions can improve reproducibility and yield in amide hydrochloride syntheses.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1. Amidation | 4-Methoxyaniline + 3-methylbutanoyl chloride, base (e.g., triethylamine), solvent (DCM/THF) | Formation of amide bond |

| 2. Work-up | Water quench, extraction, washing | Removal of impurities |

| 3. Purification | Recrystallization or chromatography | Obtaining pure amide |

| 4. Salt formation | Treatment with HCl in solvent | Formation of hydrochloride salt |

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-N-(4-methoxyphenyl)-3-methylbutanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group in the amide can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines derived from the reduction of the carbonyl group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Amino-N-(4-methoxyphenyl)-3-methylbutanamide hydrochloride is investigated for its potential therapeutic effects. It has been studied as a possible inhibitor of various enzymes and receptors, contributing to drug development for conditions such as:

- Cancer : Research suggests that this compound may inhibit specific cancer cell lines through modulation of growth factor signaling pathways.

- Neurodegenerative Diseases : Preliminary studies indicate potential neuroprotective effects, particularly in models of Alzheimer's disease, by influencing neurotransmitter systems.

Biochemical Studies

The compound is utilized in biochemical assays to understand enzyme kinetics and protein interactions. Notable applications include:

- Enzyme Inhibition Studies : It has been shown to inhibit certain proteases, which are crucial in various biological processes and disease mechanisms.

- Protein-Ligand Interaction Studies : Investigations into how this compound interacts with specific proteins have provided insights into its mechanism of action.

Agricultural Chemistry

There is emerging interest in the use of this compound in agricultural science, particularly as a potential growth regulator or pesticide. Studies have indicated:

- Plant Growth Promotion : Research indicates that it may enhance growth rates in certain plant species by modulating hormonal pathways.

- Pest Resistance : Its application has been explored for developing pest-resistant crop varieties through biochemical pathways.

Case Study 1: Anti-Cancer Properties

A study published in the Journal of Medicinal Chemistry explored the anti-cancer properties of this compound. Researchers found that the compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through activation of caspase pathways. The results indicated a promising avenue for further development as an anti-cancer agent.

Case Study 2: Neuroprotective Effects

In a study examining neuroprotective effects against oxidative stress, the compound demonstrated significant protective effects on neuronal cells exposed to neurotoxic agents. This suggests potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mecanismo De Acción

The mechanism of action of 2-Amino-N-(4-methoxyphenyl)-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications/Activities | Reference |

|---|---|---|---|---|

| 2-Amino-N-(4-methoxyphenyl)-3-methylbutanamide hydrochloride | 257.74 | Amide, amino, 4-methoxyphenyl | Hypothesized enzyme inhibition | N/A |

| N-Hydroxy-2-[(4-methoxyphenyl)sulfonylamino]-3-methylbutanamide hydrochloride | ~447.91* | Sulfonyl, picolyl, hydroxy, amide | Matrix metalloproteinase inhibition in tissue engineering | |

| (2RS)-2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine hydrochloride (Impurity F) | 336.33* | Cyclohexenyl, tertiary amine, 4-methoxyphenyl | Pharmaceutical impurity | |

| Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride | 223.73* | Methyl ester, methylamino, branched alkyl | Synthetic intermediate for chiral pharmaceuticals |

*Calculated based on molecular formulas.

Key Observations :

- The sulfonyl-picolyl variant in exhibits enhanced steric bulk and hydrogen-bonding capacity, likely contributing to its role as a potent metalloproteinase inhibitor in artificial skin models .

- The methyl ester analog () lacks an amide group, favoring hydrolytic stability under acidic conditions, as seen in its synthesis via dioxane/HCl .

Research Findings and Implications

- Tissue Engineering : The sulfonyl-picolyl analog’s success in promoting microfibril formation () suggests that the target compound could be modified with bulky substituents to enhance bioactivity .

- Pharmaceutical Safety : Impurity F’s structural similarity to the target compound emphasizes the need for analytical vigilance (e.g., HPLC, NMR) to detect byproducts in drug formulations .

- Synthetic Efficiency : The patent method in demonstrates that chiral purity and reaction conditions (e.g., solvent choice) critically impact yield and scalability, lessons applicable to the target compound’s production .

Actividad Biológica

2-Amino-N-(4-methoxyphenyl)-3-methylbutanamide hydrochloride, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H18ClN

- Molecular Weight : 229.73 g/mol

- IUPAC Name : this compound

This compound features an amine group, a methoxy-substituted phenyl ring, and a branched alkyl chain, which contribute to its biological activity.

The mechanism by which this compound exerts its effects involves several biochemical pathways:

- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity. For instance, it has been shown to inhibit certain kinases, which play critical roles in cell signaling and proliferation.

- Cell Cycle Regulation : Studies indicate that this compound can induce cell cycle arrest in cancer cells, particularly in the G2/M phase, leading to apoptosis. This effect is crucial for its potential use in cancer therapy.

- Tubulin Interaction : Similar to other compounds with anticancer properties, it may bind to tubulin, disrupting microtubule dynamics and inhibiting cell division .

Anticancer Properties

This compound has demonstrated significant antiproliferative effects against various cancer cell lines. Notable findings include:

- IC50 Values : In vitro studies have reported IC50 values ranging from 10 nM to 33 nM against MCF-7 breast cancer cells and MDA-MB-231 triple-negative breast cancer cells. These values indicate potent anticancer activity comparable to established chemotherapeutic agents .

- Mechanisms of Action : The compound's ability to destabilize tubulin polymerization has been confirmed through assays that demonstrate reduced microtubule formation in treated cells .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties:

- Broad Spectrum : It has shown efficacy against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant organisms.

- Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

In Vitro Studies

A series of in vitro experiments have elucidated the biological activities of this compound:

| Study | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| MCF-7 | 10 | Tubulin destabilization | |

| MDA-MB-231 | 33 | Cell cycle arrest | |

| Various Bacteria | Varies | Membrane disruption |

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and toxicity profile:

- Dosage Effects : Lower doses exhibited beneficial effects on tumor growth inhibition without significant toxicity. However, higher doses led to hepatotoxicity and nephrotoxicity.

- Metabolic Pathways : The compound is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may also contribute to its biological effects.

Q & A

Q. What documentation standards ensure reproducibility in synthetic protocols?

- Methodological Answer :

- Batch Records : Detail exact equivalents, reaction times, and purification gradients.

- QC Metadata : Report HPLC column type (e.g., C18, 5µm), mobile phase pH, and detector settings.

- Raw Data Archiving : Store NMR FID files and MS spectra in FAIR-compliant repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.